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Compound of Interest

Compound Name: Venadaparib

Cat. No.: B8180462

Venadaparib: In-Vitro Inhibitory Profile Against
PARP Family Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro inhibitory activity of
Venadaparib (also known as IDX-1197) against various poly (ADP-ribose) polymerase (PARP)
family enzymes. The data presented is crucial for understanding the selectivity and potency of
this novel PARP inhibitor, which is under investigation for cancer therapy.

Data Presentation: In-Vitro Inhibitory Concentration
(1IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of
Venadaparib against a panel of human recombinant PARP enzymes. The data highlights the
potent and selective nature of Venadaparib, primarily targeting PARP-1 and PARP-2.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b8180462?utm_src=pdf-interest
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/product/b8180462?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180462?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Enzyme Target IC50 (nM) Notes

PARP-1 1.A4[1]12][31[4] High Potency

PARP-2 1.0[1][2][3114] High Potency

PARP-3 780[5] Moderate Potency
TNKS-1 (PARP-5a) >10,000[5] No significant inhibition
TNKS-2 (PARP-5b) 3,200[5] 62% inhibition at 10,000 nM
PARP-6 >10,000[5] No significant inhibition
PARP-7 >10,000[5] No significant inhibition
PARP-8 >10,000[5] No significant inhibition
PARP-10 >10,000[5] No significant inhibition
PARP-11 >10,000[5] No significant inhibition
PARP-12 >10,000[5] No significant inhibition
PARP-14 >10,000[5] No significant inhibition
PARP-15 >10,000[5] No significant inhibition

Core Mechanism of Action: PARP Inhibition and
Synthetic Lethality

Venadaparib's primary mechanism of action involves the inhibition of PARP-1 and PARP-2,
enzymes critical for the repair of DNA single-strand breaks (SSBs) through the base excision
repair pathway.[5][6] By inhibiting PARP, Venadaparib prevents the recruitment of repair
machinery to the site of DNA damage. These unrepaired SSBs can then degenerate into more
cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[3][7] In cancer cells with
pre-existing defects in homologous recombination (HR), a key DSB repair pathway (e.g., those
with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately,
cell death. This concept is known as synthetic lethality.[5][7]
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Venadaparib's Mechanism of Action in DNA Repair Pathways.
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Experimental Protocols

The in-vitro enzymatic activity of Venadaparib against the PARP family was determined using

established biochemical assays.

Enzymatic Assay Against Recombinant PARP Enzymes

The inhibitory effects of Venadaparib on recombinant human PARP enzymes (PARP-1, -2, -3,
TNKS-1, -2, and PARP-6, -7, -8, -10, -11, -12, -14, -15) were quantified through in-vitro
enzymatic assays, as performed by BPS Bioscience.[5]

Compound Preparation: Venadaparib was serially diluted to achieve a range of
concentrations, typically from 0.000005 to 10 pmol/L, to determine the dose-response
relationship.[5]

Assay Reaction: The assay generally involves the incubation of the specific recombinant
PARP enzyme with its necessary substrates, including NAD+ and activated DNA (for DNA-
dependent PARPS). Histone proteins are often used as the protein substrate for PARylation.

Detection: The activity of the enzyme is measured by quantifying the amount of poly(ADP-
ribose) (PAR) produced. This is commonly achieved through methods such as:

o Chemiluminescence: In an ELISA-based format, histone proteins are coated on a plate.
Biotin-labeled NAD+ is used as a substrate. The resulting biotinylated PAR chains are
detected using streptavidin-HRP, which generates a chemiluminescent signal.[8][9]

o Fluorescence: A fluorescent NAD+ analog can be used, or the assay can measure the
consumption of NAD+, which is converted into a highly fluorescent compound.[10]

Data Acquisition: Luminescent or fluorescent outputs were measured using a microplate
reader (e.g., Synergy 2, BioTek Instruments).[5]

IC50 Determination: The concentration of Venadaparib that causes 50% inhibition of the
enzyme's activity (IC50) was calculated by fitting the dose-response data to a four-parameter
logistic curve using software such as Prism 9 (GraphPad Software).[5]
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1. Reagent Preparation

Prepare serial dilutions of Venadaparib.

Prepare assay buffer with Recombinant PARP Enzyme, 1 2. Plate Loading

Activated DNA, and Histone Substrate.

to a 384-well microplate.

Add Venadaparib dilutions and enzyme/substrate mix 7 ( 9. (it M & bt )

4. Detection

Add Biotinylated NAD+ to start the reaction.
Incubate at a controlled temperature (e.g., 30°C).

Add chemiluminescent substrate. < BERACMERET

Add detection reagents (e.g., Streptavidin-HRP). 7

Read luminescence on a microplate reader. j ( 6. Data Analysis )

Plot dose-response curve.
Calculate IC50 value using non-linear regression.

Click to download full resolution via product page

Workflow for an In-Vitro PARP Chemiluminescent Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-vitro inhibitory concentration (IC50) of Venadaparib
for PARP family enzymes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180462#in-vitro-inhibitory-concentration-ic50-of-
venadaparib-for-parp-family-enzymes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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